molecular formula C16H12N2O2S2 B14507772 2,2'-(Ethane-1,2-diyl)di(1,2-benzothiazol-3(2H)-one) CAS No. 64016-11-1

2,2'-(Ethane-1,2-diyl)di(1,2-benzothiazol-3(2H)-one)

Katalognummer: B14507772
CAS-Nummer: 64016-11-1
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: VNBNGXLQOCVGDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(Ethane-1,2-diyl)di(1,2-benzothiazol-3(2H)-one) is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diyl)di(1,2-benzothiazol-3(2H)-one) typically involves the reaction of 2-mercaptobenzothiazole with ethylene dibromide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization techniques are often employed to purify the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(Ethane-1,2-diyl)di(1,2-benzothiazol-3(2H)-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The benzothiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the benzothiazole ring.

Wissenschaftliche Forschungsanwendungen

2,2’-(Ethane-1,2-diyl)di(1,2-benzothiazol-3(2H)-one) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,2’-(Ethane-1,2-diyl)di(1,2-benzothiazol-3(2H)-one) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of 2,2’-(Ethane-1,2-diyl)di(1,2-benzothiazol-3(2H)-one).

    Benzothiazole: A simpler compound with similar structural features.

    2,2’-Dithiobisbenzothiazole: Another related compound with different functional groups.

Uniqueness

2,2’-(Ethane-1,2-diyl)di(1,2-benzothiazol-3(2H)-one) is unique due to its specific ethane-1,2-diyl linkage between two benzothiazole rings. This structural feature may impart distinct chemical and biological properties compared to other benzothiazole derivatives.

Eigenschaften

CAS-Nummer

64016-11-1

Molekularformel

C16H12N2O2S2

Molekulargewicht

328.4 g/mol

IUPAC-Name

2-[2-(3-oxo-1,2-benzothiazol-2-yl)ethyl]-1,2-benzothiazol-3-one

InChI

InChI=1S/C16H12N2O2S2/c19-15-11-5-1-3-7-13(11)21-17(15)9-10-18-16(20)12-6-2-4-8-14(12)22-18/h1-8H,9-10H2

InChI-Schlüssel

VNBNGXLQOCVGDL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCN3C(=O)C4=CC=CC=C4S3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.